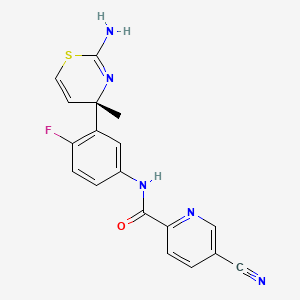

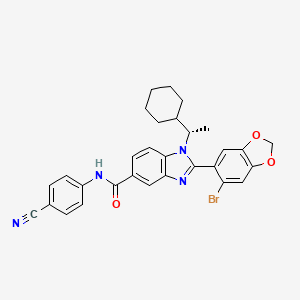

AZ3451

Vue d'ensemble

Description

AZ3451 est un antagoniste puissant du récepteur activé par la protéase-2 (PAR2), un membre de la famille des récepteurs couplés aux protéines G. Ce composé a montré un potentiel significatif dans la modulation des réponses inflammatoires, ce qui en fait un outil précieux en recherche scientifique, en particulier dans l’étude des maladies liées à l’inflammation .

Applications De Recherche Scientifique

AZ3451 a une large gamme d’applications en recherche scientifique :

Chimie : Utilisé comme outil pour étudier la relation structure-activité des antagonistes du PAR2.

Biologie : Étudie le rôle du PAR2 dans les voies de signalisation cellulaire.

Médecine : Explore des applications thérapeutiques potentielles dans le traitement des maladies inflammatoires, de l’arthrose et d’autres affections impliquant le PAR2 .

Industrie : Utilisé dans le développement de nouveaux médicaments anti-inflammatoires et d’agents thérapeutiques

Mécanisme D'action

AZ3451 exerce ses effets en se liant à un site allostérique éloigné sur le récepteur activé par la protéase-2, empêchant l’activation du récepteur et la transduction du signal qui s’ensuit. Cette liaison inhibe les réarrangements structurels nécessaires à l’activation du récepteur, bloquant ainsi les voies de signalisation en aval impliquées dans l’inflammation et d’autres réponses cellulaires .

Composés similaires :

AZ8838 : Un autre antagoniste du PAR2 avec une puissance similaire mais des caractéristiques de liaison différentes.

GB83 : Un agoniste du PAR2 avec un mécanisme d’action unique distinct de celui d’this compound.

Comparaison :

This compound vs. AZ8838 : Les deux composés inhibent le PAR2, mais this compound a une affinité plus élevée et un site de liaison différent, ce qui le rend plus efficace dans certaines applications.

This compound vs. GB83 : Alors qu’this compound est un antagoniste, GB83 agit comme un agoniste, soulignant les mécanismes divers par lesquels le PAR2 peut être modulé.

This compound se démarque par sa forte puissance, sa sélectivité et son mécanisme de liaison unique, ce qui en fait un composé précieux dans l’étude du PAR2 et de ses voies associées .

Méthodes De Préparation

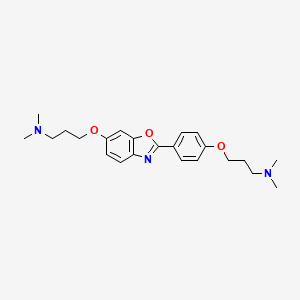

Voies de synthèse et conditions réactionnelles : La synthèse d’AZ3451 implique plusieurs étapes, en commençant par la préparation de la structure benzimidazole de base. Les étapes clés incluent :

Formation du noyau benzimidazole : Ceci est généralement réalisé par la condensation de l’o-phénylènediamine avec un dérivé d’acide carboxylique en conditions acides.

Bromation : Introduction d’un atome de brome à une position spécifique sur le cycle aromatique.

Cyclisation : Formation du cycle benzodioxole par des réactions de cyclisation.

Couplage final : Couplage du noyau benzimidazole avec un groupe cyanophényle et un groupe cyclohexylethyle pour former le produit final

Méthodes de production industrielle : La production industrielle d’this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l’optimisation des conditions réactionnelles afin d’assurer un rendement élevé et une pureté élevée. Des techniques telles que la chromatographie liquide haute performance (CLHP) sont utilisées pour purifier le produit final .

Types de réactions :

Oxydation : this compound peut subir des réactions d’oxydation, en particulier au niveau du noyau benzimidazole.

Réduction : Des réactions de réduction peuvent se produire au niveau du cycle aromatique substitué par un brome.

Substitution : Les réactions de substitution nucléophile sont courantes, en particulier au niveau du site brome

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des nucléophiles comme les amines et les thiols sont employés en conditions basiques

Principaux produits :

Oxydation : Formation de N-oxyde de benzimidazole.

Réduction : Formation de dérivés de benzimidazole débromés.

Substitution : Formation de dérivés de benzimidazole substitués

Comparaison Avec Des Composés Similaires

AZ8838: Another PAR2 antagonist with similar potency but different binding characteristics.

GB83: A PAR2 agonist with a unique mechanism of action distinct from AZ3451.

Comparison:

This compound vs. AZ8838: Both compounds inhibit PAR2, but this compound has a higher affinity and different binding site, making it more effective in certain applications.

This compound vs. GB83: While this compound is an antagonist, GB83 acts as an agonist, highlighting the diverse mechanisms through which PAR2 can be modulated.

This compound stands out due to its high potency, selectivity, and unique binding mechanism, making it a valuable compound in the study of PAR2 and its related pathways .

Propriétés

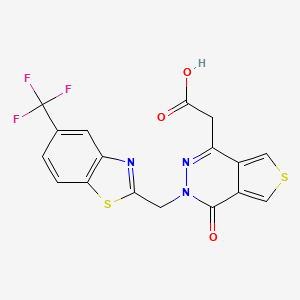

IUPAC Name |

2-(6-bromo-1,3-benzodioxol-5-yl)-N-(4-cyanophenyl)-1-[(1S)-1-cyclohexylethyl]benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27BrN4O3/c1-18(20-5-3-2-4-6-20)35-26-12-9-21(30(36)33-22-10-7-19(16-32)8-11-22)13-25(26)34-29(35)23-14-27-28(15-24(23)31)38-17-37-27/h7-15,18,20H,2-6,17H2,1H3,(H,33,36)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJAOGFGHTPYADT-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1CCCCC1)N2C3=C(C=C(C=C3)C(=O)NC4=CC=C(C=C4)C#N)N=C2C5=CC6=C(C=C5Br)OCO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BrN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

571.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

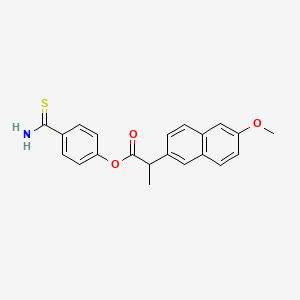

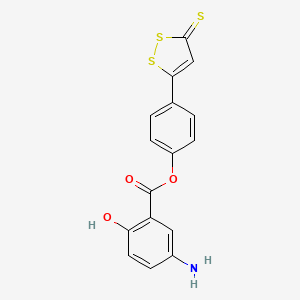

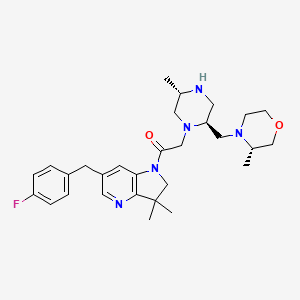

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-amino-N-[(1S,2R,3R,4S,5S,6R)-4-amino-3-[(2R,3R,6S)-3-amino-6-(1-aminoethyl)oxan-2-yl]oxy-2,5-dihydroxy-6-methoxycyclohexyl]-N-methylacetamide;sulfuric acid](/img/structure/B605648.png)

![2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-4-carboxybutanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoic acid](/img/structure/B605650.png)

![4-(4-chlorophenyl)-4-[4-(1H-pyrazol-4-yl)phenyl]piperidine;dihydrochloride](/img/structure/B605655.png)

![1-cyclopropyl-3-[5-[6-(morpholin-4-ylmethyl)-1H-benzimidazol-2-yl]-1H-pyrazol-4-yl]urea;hydrochloride](/img/structure/B605658.png)